Methyl 2-isocyano-4-methylpent-2-enoate
Description
Methyl 2-isocyano-4-methylpent-2-enoate is a specialized organic compound characterized by its unique isocyano (-NC) functional group and α,β-unsaturated ester moiety. The isocyano group confers distinct reactivity, enabling its use in cycloaddition reactions and as a ligand precursor in coordination chemistry. The conjugated double bond in the pent-2-enoate backbone enhances electrophilicity, making it a candidate for Michael additions and other nucleophilic reactions. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise determination of bond lengths and angles .
Properties
CAS No. |
90179-14-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 2-isocyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-7(9-3)8(10)11-4/h5-6H,1-2,4H3 |
InChI Key |
HNCDDKLNSFWATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-4-methylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromo-4-methylpent-2-enoate with sodium cyanate in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-4-methylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Methyl 2-isocyano-4-methylpent-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isocyano-4-methylpent-2-enoate involves its interaction with molecular targets and pathways. The isocyano group is reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is the isocyano group, which distinguishes it from other methyl esters. For example:
- Methyl salicylate (Table 3, ): Features a benzene ring and hydroxyl-derived ester, imparting aromatic stability and analgesic properties.

- Sandaracopimaric acid methyl ester (Figure 2, ): A diterpene ester with a rigid tricyclic framework, common in natural resins.

- Torulosic acid methyl ester (Figure 2, ): Contains a labdane skeleton with hydroxyl and carboxylic acid groups, influencing its biological activity.
In contrast, Methyl 2-isocyano-4-methylpent-2-enoate’s linear structure and electron-deficient isocyano group make it more reactive toward nucleophiles and transition metals.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Crystallographic and Analytical Methods
Structural studies of this compound would employ SHELXL for refinement and SHELXS for structure solution, leveraging their robustness in handling small-molecule crystallography . ORTEP-3 would visualize bond distortions caused by the isocyano group’s electron-withdrawing effects, contrasting with the planar structures of aromatic esters like methyl salicylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


